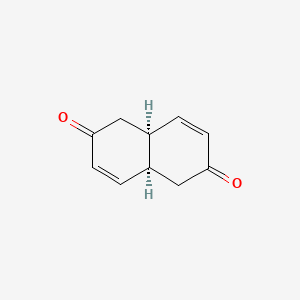

cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione

Beschreibung

cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione is a bicyclic diketone with a fused cyclohexene-naphthalene framework. Its structural rigidity and electronic properties make it a valuable intermediate in organic synthesis, particularly for constructing bioactive molecules and photoresponsive materials. The compound is synthesized via chemical or enzymatic monohydrolysis of precursor diesters, achieving moderate yields (e.g., 76% under KOH/EtOH conditions) . Its reactivity is influenced by the cis-configuration of the hydrogenated ring system, enabling stereoselective coupling reactions with chiral alcohols like phenylalaninol to form diastereomers (e.g., cis-2 and cis-3) .

Eigenschaften

Molekularformel |

C10H10O2 |

|---|---|

Molekulargewicht |

162.18 g/mol |

IUPAC-Name |

(4aS,8aS)-1,4a,5,8a-tetrahydronaphthalene-2,6-dione |

InChI |

InChI=1S/C10H10O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-4,7-8H,5-6H2/t7-,8-/m1/s1 |

InChI-Schlüssel |

IFXCIIVCZUQGEV-HTQZYQBOSA-N |

Isomerische SMILES |

C1[C@H]2C=CC(=O)C[C@H]2C=CC1=O |

Kanonische SMILES |

C1C2C=CC(=O)CC2C=CC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione typically involves the reduction of naphthoquinone derivatives. One common method is the catalytic hydrogenation of 1,4-naphthoquinone in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired reduction .

Industrial Production Methods: Industrial production of cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Further reduction of the compound can lead to the formation of fully saturated naphthalene derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products Formed:

Oxidation: Oxidized naphthalene derivatives.

Reduction: Fully saturated naphthalene derivatives.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: Research has explored the potential biological activities of cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione derivatives. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them of interest in drug discovery and development.

Industry: In the industrial sector, cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The compound’s ketone groups can form covalent bonds with nucleophilic sites on these macromolecules, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Table 2. Cytotoxicity Comparison (IC₅₀ Values)

Spectroscopic Properties

The UV-vis absorption profiles of cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione derivatives differ significantly from trans-configured or dimeric analogs (Table 3):

- Cis-1 : Exhibits a redshifted absorption maximum (λₘₐₓ = 290 nm) compared to Trans-1 (λₘₐₓ = 275 nm), attributed to enhanced conjugation in the cis-configuration .

- Dimer-1: Shows reduced molar absorptivity due to steric hindrance between monomeric units, unlike the monomeric cis-1 .

Table 3. UV-vis Spectral Data in Acetonitrile

| Compound | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|

| Cis-1 | 290 | 12,500 | |

| Trans-1 | 275 | 10,200 | |

| Dimer-1 | 280 | 8,300 |

Biologische Aktivität

Cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione is a naphthoquinone derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by research findings and case studies.

Chemical Structure and Properties

Cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione belongs to the class of naphthoquinones characterized by a bicyclic structure with two carbonyl groups. Its unique structure contributes to its biological reactivity through mechanisms involving redox properties and electrophilicity.

Mechanisms of Biological Activity

The biological activity of naphthoquinones like cis-1,4a,5,8a-tetrahydro-2,6-naphthalenedione can be attributed to two primary mechanisms:

- Redox Cycling : Naphthoquinones can undergo reduction and reoxidation reactions in physiological conditions, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals. These ROS can induce oxidative stress in cells, contributing to cytotoxicity against cancer cells .

- Electrophilic Interactions : The electrophilic nature of naphthoquinones allows them to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This property facilitates interactions with thiol groups in proteins and glutathione, which can disrupt cellular functions and promote apoptosis in cancer cells .

Anticancer Activity

Several studies have demonstrated the anticancer potential of cis-1,4a,5,8a-tetrahydro-2,6-naphthalenedione:

- Cytotoxicity Against Cancer Cell Lines : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat | 0.76 |

| THP-1 | 7.94 |

| HeLa (cervical) | 0.9 |

| Neuro 2a (neuroblastoma) | 0.6 |

- Mechanism of Action : The compound induces apoptosis through ROS generation and disruption of mitochondrial function .

Antimicrobial Activity

Cis-1,4a,5,8a-tetrahydro-2,6-naphthalenedione also exhibits antimicrobial properties:

- Activity Against Bacterial Strains : It has shown effectiveness against Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

Antioxidant Activity

The antioxidant capacity of cis-1,4a,5,8a-tetrahydro-2,6-naphthalenedione has been evaluated using various assays:

- DPPH Radical Scavenging : The compound demonstrated significant scavenging activity against DPPH radicals.

Case Studies

Several case studies have highlighted the therapeutic potential of cis-1,4a,5,8a-tetrahydro-2,6-naphthalenedione:

- Study on Leukemia Cells : A study conducted by the National Cancer Institute assessed the compound's effects on a panel of sixty cancer cell lines representing various types. The results indicated that the compound selectively inhibited the growth of leukemia cells while sparing normal cells .

- Antimicrobial Efficacy : Research focused on the synthesis of naphthoquinone derivatives revealed that modifications could enhance antibacterial activity against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.